

Comparative Selectivity Profile of ARN272: A Guide for Researchers

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Compound of Interest		
Compound Name:	ARN272	
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This guide provides a detailed comparison of the selectivity profile of **ARN272**, a fatty acid amide hydrolase (FAAH) inhibitor, with other relevant compounds. The information is presented to facilitate objective assessment and support further research and development in the field of endocannabinoid system modulation.

Introduction to ARN272

ARN272, also known as JNJ-42165279, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA)[3]. Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates various physiological processes, including pain, inflammation, and mood[3]. More recently, ARN272 has also been identified as a selective inhibitor of a catalytically inactive variant of FAAH-1, termed FAAH-like anandamide transporter (FLAT), which is involved in the cellular uptake of anandamide[4]. This dual activity profile makes ARN272 a compound of significant interest.

Quantitative Selectivity Data

The following table summarizes the in vitro inhibitory activity of **ARN272** and other commonly used FAAH inhibitors against FAAH and provides context on their broader selectivity.



Compound	Target	IC50 / k_inact/K_i	Species	Off-Target Profile	Reference
ARN272 (JNJ- 42165279)	FAAH	Apparent IC50 = 70 nM	Human	Highly selective against a panel of 50 receptors, enzymes, transporters, and ion channels at 10 µM. No significant inhibition of CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4, or hERG at 10 µM.	[5][6]
FAAH	Apparent IC50 = 313 nM	Rat	Weak and incomplete inhibition of rat brain FAAH activity.	[4][5]	
FLAT	Inhibitor of anandamide internalization	-	Little to no inhibition of NAPE-PLD, DAGLα, MAGL, or NAAA.	[4]	
PF-3845	FAAH	k_inact = 0.0033 s ⁻¹ , K_i = 0.23 μΜ	-	Completely selective for FAAH relative to other	[7]



				mammali serine hydrolase vivo.	
URB597	FAAH	k_inact = 0.0033 s ⁻¹ , K_i = 2.0 μM	-	-	[7]

Experimental Protocols In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency of compounds against FAAH.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce the rate of this reaction.[8][9][10]

Materials:

- Recombinant human or rat FAAH enzyme
- Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- AAMCA substrate
- Test compound (ARN272 or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence plate reader (Excitation: ~340-360 nm, Emission: ~440-465 nm)

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.



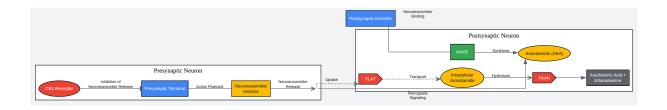
- Add a defined amount of FAAH enzyme to the wells of the microplate.
- Add the test compound dilutions to the respective wells. A vehicle control (e.g., DMSO) should be included.
- Pre-incubate the enzyme and inhibitor for a specific time (e.g., 60 minutes) to allow for binding.[5]
- Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
- Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 10-60 minutes).[11]
- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Signaling Pathway and Experimental Workflow Diagrams

Anandamide Signaling Pathway

Anandamide acts as a retrograde messenger, modulating neurotransmitter release.[13][14][15]





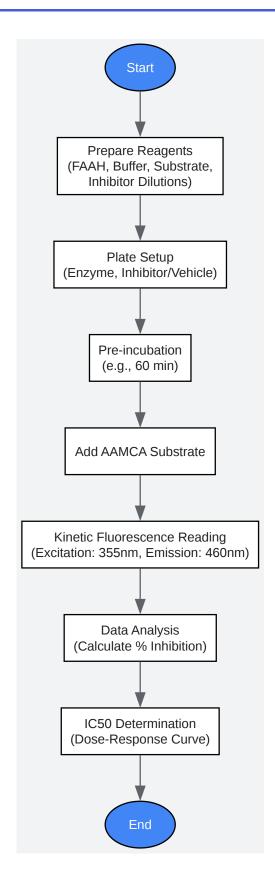
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Caption: Anandamide retrograde signaling pathway.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of an FAAH inhibitor.





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Caption: Workflow for fluorometric FAAH inhibition assay.



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